2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine
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Overview
Description
2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated control mechanisms to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and antiparasitic agent.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine involves its interaction with specific molecular targets and pathways
Properties
CAS No. |
368434-89-3 |
---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine |
InChI |
InChI=1S/C9H10N4O3/c1-9(2)11-5-3-4-6(13(15)16)7(10)8(5)12(9)14/h3-4H,10H2,1-2H3 |
InChI Key |
ISOQJYMDROCEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C2C=CC(=C(C2=[N+]1[O-])N)[N+](=O)[O-])C |
solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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